Quantified Anticancer Activity: IC50 Comparison with 2-Bromo-5-methoxybenzaldehyde
In standardized cytotoxicity assays, 3-Bromo-2-ethoxy-5-methylbenzaldehyde demonstrates moderate anticancer activity with a reported IC50 value of approximately 15 µM . This is a direct comparison to the structurally related analog 2-Bromo-5-methoxybenzaldehyde, which exhibits lower activity in the same assay system with a reported IC50 of approximately 20 µM . The quantified difference of 5 µM in IC50 values indicates a measurable, though moderate, improvement in potency that can be attributed to the specific substitution pattern of the target compound.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~15 µM |
| Comparator Or Baseline | 2-Bromo-5-methoxybenzaldehyde: ~20 µM |
| Quantified Difference | ~5 µM (lower IC50 indicates higher potency) |
| Conditions | Standard anticancer cytotoxicity assay (specific cell line not detailed in source) |
Why This Matters
For researchers screening benzaldehyde derivatives for anticancer potential, this data provides a quantitative justification for selecting 3-Bromo-2-ethoxy-5-methylbenzaldehyde over a close methoxy analog to achieve a 25% improvement in initial hit potency.
